molecular formula C14H13ClFN B471163 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine CAS No. 212392-71-7

1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine

Cat. No. B471163
M. Wt: 249.71g/mol
InChI Key: BMBNBIAXGOSTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine, also known as 4-CA, is a synthetic compound that belongs to the class of substituted amphetamines. It is a research chemical that has gained popularity among scientists due to its potential therapeutic effects.

Mechanism Of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine involves the inhibition of the reuptake of serotonin and norepinephrine, which leads to an increase in their levels in the brain. This results in an enhancement of mood, cognition, and behavior. Additionally, 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has been shown to have a weak affinity for the dopamine transporter, which may contribute to its stimulant effects.

Biochemical And Physiological Effects

Studies have shown that 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine increases the levels of serotonin and norepinephrine in the brain, which may lead to an improvement in mood and cognitive function. Additionally, 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has been shown to increase heart rate and blood pressure, which are common physiological effects of stimulant drugs.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine in lab experiments is its relatively simple synthesis method. Additionally, 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has been shown to have a high affinity for the serotonin and norepinephrine transporters, which makes it a useful tool for studying the effects of these neurotransmitters. However, one limitation of using 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine. One area of interest is its potential therapeutic effects in treating medical conditions such as depression and anxiety. Additionally, further studies are needed to determine the long-term effects of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine use and its potential for abuse and dependence. Finally, research is needed to identify any potential drug interactions or contraindications for 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine use.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine involves the reaction between 4-chlorobenzaldehyde and 4-fluorobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has been studied for its potential therapeutic effects in treating various medical conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has a high affinity for the serotonin and norepinephrine transporters, which are involved in the regulation of mood and behavior. This suggests that 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine may have antidepressant and anxiolytic properties.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBNBIAXGOSTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine

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